Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine
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Overview
Description
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The sulfanyl group can undergo redox reactions, contributing to its biological activity. The ethyl group provides lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine can be compared with other imidazole-containing compounds:
1H-Imidazole, 2-ethyl-4-methyl-: Similar structure but different substitution pattern, leading to different chemical properties.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group, which imparts different reactivity and biological activity.
1H-Imidazole, 2-ethyl-: Another imidazole derivative with distinct properties due to the absence of the sulfanyl group.
This compound is unique due to the presence of both the sulfanyl and ethyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine, also known by its CAS number 1250882-68-8, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol. The structure features an imidazole ring, which is known for its role in various biological functions.
The biological activity of this compound is primarily attributed to the presence of the imidazole moiety, which is a common scaffold in many bioactive compounds. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of imidazole derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial activity. For instance, a study reported that certain imidazole derivatives demonstrated high inhibition zones against Escherichia coli, indicating potential as antibacterial agents .
Neuroprotective Effects
There is emerging evidence that imidazole derivatives may possess neuroprotective effects. A study highlighted the ability of certain imidazole compounds to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This suggests that this compound could have applications in neurodegenerative disease treatment.
Table 1: Summary of Biological Activities of Imidazole Derivatives
Compound Name | Biological Activity | Reference |
---|---|---|
This compound | Potential antimicrobial and anticancer activity | |
Avapritinib | Inhibitor of mutant KIT | |
Imidazole-based compounds | Neuroprotective effects |
Research Findings
Several studies have focused on synthesizing and characterizing imidazole derivatives with varying substituents to enhance their biological activity. For instance, modifications to the imidazole ring or the addition of sulfur-containing groups have been shown to increase antibacterial potency and selectivity against cancer cells .
Properties
Molecular Formula |
C8H15N3S |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
N-ethyl-2-(1-methylimidazol-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C8H15N3S/c1-3-9-5-7-12-8-10-4-6-11(8)2/h4,6,9H,3,5,7H2,1-2H3 |
InChI Key |
FXHOMFXOYZUMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=NC=CN1C |
Origin of Product |
United States |
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